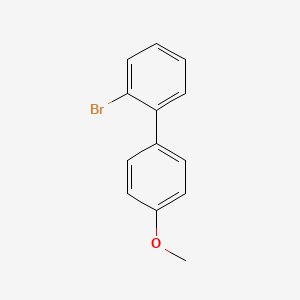

2-Bromo-4'-méthoxy-1,1'-biphényle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-4’-methoxy-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound consists of two benzene rings connected by a single bond, with a bromine atom attached to one ring and a methoxy group attached to the other. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Bromo-4'-methoxy-1,1'-biphenyl serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects against diseases such as cancer and bacterial infections. The compound's ability to participate in coupling reactions makes it valuable for developing complex drug structures.

Case Study: Anticancer Activity

Research has indicated that certain derivatives of 2-Bromo-4'-methoxy-1,1'-biphenyl exhibit cytotoxic effects against cancer cell lines. For example, modifications to the methoxy group can enhance lipophilicity and improve biological activity .

Materials Science

In materials science, 2-Bromo-4'-methoxy-1,1'-biphenyl is utilized in the development of liquid crystal materials. These materials are crucial for applications in displays and other electronic devices due to their unique optical properties.

Data Table: Liquid Crystal Applications

| Application Type | Description | Reference |

|---|---|---|

| Liquid Crystal Displays | Used as a monomer in liquid crystal formulations | |

| Optical Devices | Enhances performance due to its optical characteristics |

Organic Synthesis

The compound acts as a versatile building block in organic synthesis. It can participate in various reactions such as nucleophilic substitutions and cross-coupling reactions, leading to the formation of more complex organic molecules.

Example Reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles to create new compounds with different functional groups.

- Cross-Coupling Reactions : Facilitates the formation of biphenyl derivatives through palladium-catalyzed processes.

Analyse Biochimique

Biochemical Properties

It is known that benzylic halides, such as 2-Bromo-4’-methoxy-1,1’-biphenyl, typically react via an SN2 pathway . This suggests that 2-Bromo-4’-methoxy-1,1’-biphenyl could potentially interact with enzymes and proteins that catalyze or are involved in SN2 reactions.

Molecular Mechanism

It is known that benzylic halides can undergo SN2 reactions , which involve a nucleophile attacking a carbon atom attached to a leaving group. This could potentially lead to changes in gene expression or enzyme activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4’-methoxy-1,1’-biphenyl can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions typically include the use of solvents such as dioxane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of 2-Bromo-4’-methoxy-1,1’-biphenyl often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-4’-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:

Electrophilic Substitution: The bromine atom can be substituted by other electrophiles in the presence of a suitable catalyst.

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The bromine atom can be reduced to form a hydrogen atom.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents. Conditions typically involve the use of a Lewis acid catalyst.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

Electrophilic Substitution: Products include various substituted biphenyl derivatives.

Oxidation: Products include carbonyl-containing biphenyl derivatives.

Reduction: Products include dehalogenated biphenyl derivatives.

Mécanisme D'action

The mechanism of action of 2-Bromo-4’-methoxy-1,1’-biphenyl involves its interaction with various molecular targets. The bromine atom and methoxy group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Bromo-4’-methoxybiphenyl

- 2,2’-Bis(bromomethyl)-1,1’-biphenyl

- 2-Methoxy-1,1’-biphenyl

Uniqueness

2-Bromo-4’-methoxy-1,1’-biphenyl is unique due to the specific positioning of the bromine atom and methoxy group on the biphenyl scaffold. This unique structure imparts distinct chemical reactivity and physical properties, making it valuable for specific synthetic and research applications .

Activité Biologique

2-Bromo-4'-methoxy-1,1'-biphenyl (C13H11BrO) is a biphenyl derivative that has garnered attention due to its potential biological activities. This compound features a bromine atom and a methoxy group that may influence its interaction with biological targets. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and drug development.

- Chemical Formula : C13H11BrO

- Molecular Weight : 253.13 g/mol

- CAS Number : 15864791

Research indicates that biphenyl derivatives, including 2-bromo-4'-methoxy-1,1'-biphenyl, may exhibit various mechanisms of action, particularly in the context of cancer therapy and immune modulation.

- PD-L1 Inhibition : A study highlighted the role of biphenyl compounds as small-molecule inhibitors of the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. The presence of bromine in the biphenyl structure was found to enhance binding affinity to PD-L1, suggesting that modifications like those seen in 2-bromo-4'-methoxy-1,1'-biphenyl could lead to potent inhibitors .

- Anticancer Activity : Another investigation demonstrated that biphenyl derivatives could inhibit the mTOR pathway, which is often dysregulated in cancer cells. The specific interactions between these compounds and key proteins in this pathway were assessed through molecular docking studies, revealing significant binding affinities that indicate potential therapeutic effects against various cancers .

Table 1: Summary of Biological Activities

Case Study: PD-L1 Inhibition

In a study focused on designing small-molecule inhibitors for PD-L1, 2-bromo-4'-methoxy-1,1'-biphenyl was identified as a candidate due to its structural features. The compound underwent extensive SAR (Structure-Activity Relationship) analysis which revealed that bromine substitution enhances interactions within the binding cleft of PD-L1. The calculated binding affinity for modified compounds ranged from −10.5 to −11.5 kcal/mol, indicating strong potential for therapeutic development .

Case Study: Anticancer Mechanism

A separate investigation into the anticancer properties of biphenyl derivatives demonstrated that 2-bromo-4'-methoxy-1,1'-biphenyl exhibited significant cytotoxicity against various cancer cell lines. The compound's ability to suppress key signaling pathways involved in tumor growth was confirmed through both in vitro assays and molecular modeling techniques .

Toxicological Considerations

Despite its promising biological activities, it is essential to consider the toxicological profile of 2-bromo-4'-methoxy-1,1'-biphenyl. Studies on related biphenyl compounds have indicated potential nephrotoxic effects when administered at high doses over prolonged periods. For instance, exposure to biphenyl derivatives has been linked to kidney damage in animal models . Therefore, further investigations into the safety and efficacy profile of this compound are warranted.

Propriétés

IUPAC Name |

1-bromo-2-(4-methoxyphenyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGIXLAHEQRRSOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.